Precision Synthesis of 2-Chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4)
Precision Synthesis of 2-Chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4)
[1]
Executive Summary
2-chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4) is a critical electrophilic building block in medicinal chemistry. Structurally, it consists of an ortho-ethoxy aniline (o-phenetidine) core acylated with a chloroacetyl moiety. This compound serves as a pivotal intermediate for the synthesis of 1,4-benzoxazin-3-ones, specific kinase inhibitors (e.g., GSK-3
This guide moves beyond basic recipe adherence, providing a robust, scalable, and self-validating protocol for the synthesis of this compound. We focus on the nucleophilic acyl substitution pathway, optimizing for yield (>90%) and purity while mitigating common process risks associated with highly reactive acyl chlorides.
Retrosynthetic Analysis & Strategy
The most efficient route to 2-chloro-N-(2-ethoxyphenyl)acetamide is the direct acylation of 2-ethoxyaniline (o-phenetidine) with chloroacetyl chloride .
-
Bond Formation: Amide bond construction via nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.
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Key Challenge: Managing the rapid release of Hydrogen Chloride (HCl), which can protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.
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Solution: Use of a stoichiometric base (Triethylamine or inorganic carbonate) or a Schotten-Baumann biphasic system to scavenge HCl immediately upon formation.
Reaction Scheme
Figure 1: Logical flow of the acylation pathway showing reactant convergence and byproduct management.
Core Synthesis Protocols
We present two distinct protocols. Method A is the industry standard for high-purity, anhydrous synthesis suitable for milligram to kilogram scale. Method B is a "Green Chemistry" alternative using biphasic conditions, ideal for rapid library generation where rigorous drying is unnecessary.
Comparative Metrics
| Feature | Method A: Anhydrous (Preferred) | Method B: Biphasic (Schotten-Baumann) |
| Solvent System | Dichloromethane (DCM) or THF | Water / Ethyl Acetate or Toluene |
| Base | Triethylamine (TEA) or DIPEA | K₂CO₃ or NaOAc |
| Temperature | 0°C | 0°C |
| Yield | 92 - 96% | 85 - 90% |
| Purity Profile | High (>98% post-workup) | Moderate (may require recrystallization) |
| Primary Risk | Moisture sensitivity of acyl chloride | Hydrolysis of acyl chloride |
Detailed Protocol: Method A (Anhydrous DCM/TEA)
This protocol is optimized for maximum yield and purity , minimizing side reactions like hydrolysis.
Reagents & Stoichiometry
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2-Ethoxyaniline (o-Phenetidine): 1.0 equiv (e.g., 13.7 g, 100 mmol)
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Chloroacetyl Chloride: 1.1 equiv (e.g., 12.4 g, 110 mmol)
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Triethylamine (TEA): 1.2 equiv (e.g., 12.1 g, 120 mmol)
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Dichloromethane (DCM): 10 Volumes (relative to amine mass)
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Nitrogen/Argon Atmosphere: Recommended
Step-by-Step Execution
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Preparation of Amine Solution:
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In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, dissolve 2-ethoxyaniline (1.0 equiv) in dry DCM .
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Add Triethylamine (1.2 equiv) to the solution.
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Technical Insight: The base is added before the acyl chloride to ensure the environment is immediately buffering.
-
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Thermal Control (Critical Step):
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Cool the reaction mixture to 0–5°C using an ice-water bath.
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Causality: The reaction is highly exothermic. Failure to cool can lead to bis-acylation or vaporization of the solvent/chloride.
-
-
Controlled Addition:
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Dilute Chloroacetyl Chloride (1.1 equiv) in a small volume of DCM (optional, for better control).
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Add the chloride solution dropwise over 30–45 minutes.
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Monitor: Ensure internal temperature does not exceed 10°C. You will observe the formation of a white precipitate (TEA·HCl salts).
-
-
Reaction Completion:
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Allow the mixture to warm to Room Temperature (RT) naturally.
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Stir for 2–4 hours.
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Validation: Check progress via TLC (System: Hexane:EtOAc 7:3). The starting amine spot (
) should disappear, replaced by the less polar amide ( ).
-
-
Workup & Isolation:
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Quench the reaction by adding water (equal volume to solvent).
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Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4][5]
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Wash the organic layer successively with:
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1M HCl (removes unreacted amine).
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Sat. NaHCO₃ (removes unreacted acid/chloride).
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Brine (drying).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
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The crude solid is typically off-white.
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Recrystallization: Dissolve in minimum hot Ethanol (95%) or Toluene . Cool slowly to 4°C.
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Filter the crystals and dry under vacuum.[1]
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Mechanistic Insight
The reaction follows a classic Addition-Elimination mechanism. Understanding this helps in troubleshooting.
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Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.
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Tetrahedral Intermediate: A transient alkoxide intermediate forms.
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Elimination: The carbonyl reforms, expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The resulting protonated amide is highly acidic; the base (TEA) abstracts the proton, driving the equilibrium forward and preventing the formation of unreactive anilinium salts.
Figure 2: Mechanistic stages of the acylation reaction.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare your data against these standard parameters.
| Parameter | Expected Value/Observation | Notes |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 103–105°C (Lit. varies slightly) | Sharp range indicates high purity. |
| ¹H NMR (CDCl₃) | The singlet at ~4.2 ppm confirms the chloroacetyl group. | |
| IR Spectroscopy | 3250 cm⁻¹ (N-H stretch)1670 cm⁻¹ (Amide I C=O)750 cm⁻¹ (C-Cl stretch) | Absence of broad OH confirms dry product. |
Troubleshooting & Safety
Common Issues
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Low Yield: Often caused by moisture in the solvent hydrolyzing the acyl chloride. Fix: Use anhydrous DCM and dry glassware.
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Oily Product: Impurities (often unreacted aniline) prevent crystallization. Fix: Ensure the 1M HCl wash in the workup is thorough to remove all starting amine.
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Violent Exotherm: Addition of acyl chloride was too fast. Fix: Slow down addition and use an ice bath.[1][6]
Safety Data
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Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Handle strictly in a fume hood. Reacts violently with water.
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o-Phenetidine: Toxic if swallowed or inhaled. Potential methemoglobinemia agent.[7]
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2-chloro-N-(2-ethoxyphenyl)acetamide: Potential skin sensitizer.
References
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Sigma-Aldrich. 2-chloro-N-(2-ethoxyphenyl)acetamide Product Data. Link
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BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
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ResearchGate. Synthesis of 2-chloro-N-phenylacetamide derivatives. Link
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PubChem. Compound Summary: 2-chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4). Link
-
ChemSrc. o-Phenetidine Properties and Reactions. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]
- 5. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]
